N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1207057-20-2
VCID: VC7069892
InChI: InChI=1S/C21H15F2N3O2S/c1-12-2-5-15(23)8-17(12)25-18(27)9-26-11-24-19-16(10-29-20(19)21(26)28)13-3-6-14(22)7-4-13/h2-8,10-11H,9H2,1H3,(H,25,27)
SMILES: CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Molecular Formula: C21H15F2N3O2S
Molecular Weight: 411.43

N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

CAS No.: 1207057-20-2

Cat. No.: VC7069892

Molecular Formula: C21H15F2N3O2S

Molecular Weight: 411.43

* For research use only. Not for human or veterinary use.

N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide - 1207057-20-2

Specification

CAS No. 1207057-20-2
Molecular Formula C21H15F2N3O2S
Molecular Weight 411.43
IUPAC Name N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Standard InChI InChI=1S/C21H15F2N3O2S/c1-12-2-5-15(23)8-17(12)25-18(27)9-26-11-24-19-16(10-29-20(19)21(26)28)13-3-6-14(22)7-4-13/h2-8,10-11H,9H2,1H3,(H,25,27)
Standard InChI Key LLJVGPFHJSTIFN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F

Introduction

The compound N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic molecule belonging to the class of thienopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in oncology, anti-inflammatory treatments, and antimicrobial research.

Synthesis

The synthesis of thienopyrimidine derivatives typically involves multi-step protocols combining condensation reactions and cyclization processes. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds are synthesized using:

  • Thioamide precursors: Reacted with α-haloketones to form thienopyrimidine cores.

  • Acetamide functionalization: Introduced via amidation reactions using suitable aniline derivatives.

Antimicrobial Potential

Fluorinated acetamides are reported to exhibit antimicrobial activity due to their ability to disrupt bacterial enzyme systems . The presence of the thienopyrimidine core may further enhance this activity by targeting nucleic acid synthesis pathways.

Anti-inflammatory Activity

Molecular docking studies on similar compounds indicate inhibition of enzymes like 5-lipoxygenase (5-LOX), making these derivatives promising candidates for anti-inflammatory drug development .

Research Findings

PropertyDetails
Molecular DockingSuggests strong binding affinity to VEGFR and LOX enzymes .
In Vitro CytotoxicityEffective against cancer cell lines with moderate GI50 values .
Antimicrobial TestingExhibits activity against M. tuberculosis H37Rv with MIC values ≤16 μg/mL .
Drug-Like PropertiesSatisfactory ADME profiles predicted using computational tools .

Future Directions

Given its structural features and preliminary biological data:

  • Optimization Studies: Structural modifications could improve selectivity and potency.

  • Preclinical Evaluation: Further testing on animal models is required to assess pharmacokinetics and toxicity.

  • Combination Therapies: Potential use in combination with existing drugs for synergistic effects.

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